Due to this dual functionality, NHS-SMCC is widely used to crosslink proteins together to study protein-protein interactions or to immobilize proteins on surfaces for assays.
NHS-SMCC finds applications in various areas of scientific research, including:
6-Maleimidohexanoic acid N-hydroxysuccinimide ester is a heterobifunctional cross-linking reagent widely used in biochemical applications. It features both maleimide and N-hydroxysuccinimide functional groups, which allow for selective conjugation to biomolecules. The compound's empirical formula is with a molecular weight of approximately 308.29 g/mol. It appears as a solid and has a melting point range of 67-73 °C . This compound is particularly valuable for its ability to form stable linkages with primary amines and sulfhydryl groups, making it essential in the preparation of enzyme immunoconjugates and hapten-carrier molecule conjugates .
NHS-SMCC acts as a bifunctional linker. The NHS ester end reacts selectively with primary amines on one biomolecule, while the maleimide group reacts specifically with thiol groups on another biomolecule, creating a stable covalent linkage between the two []. This allows researchers to attach antibodies, enzymes, or other biomolecules to surfaces, carriers, or other biomolecules for various applications.
The primary reactions involving 6-Maleimidohexanoic acid N-hydroxysuccinimide ester include:
These reactions facilitate the targeted conjugation of proteins and other biomolecules, which is crucial for various applications in biochemistry and molecular biology.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester exhibits significant biological activity due to its ability to form stable conjugates with proteins and peptides. This property makes it useful for:
The synthesis of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester typically involves the following steps:
This method ensures high purity and yields suitable for laboratory use .
The applications of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester are extensive, including:
These applications highlight its versatility in both research and clinical settings.
Interaction studies involving 6-Maleimidohexanoic acid N-hydroxysuccinimide ester often focus on its reactivity with different biomolecules. Research has demonstrated that this compound can selectively bind to proteins containing free amines or thiols, allowing for controlled modification without affecting other functional groups. Such studies are vital for understanding how modifications influence protein function and stability, particularly in therapeutic contexts .
Several compounds share structural similarities with 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, including:
Compound Name | Functional Groups | Unique Features |
---|---|---|
6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester | Maleimide, N-Hydroxysuccinimide | Heterobifunctional, specific reactivity |
N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide | Lacks maleimide functionality |
Maleimidopropionic Acid | Maleimide | Shorter carbon chain |
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Maleimide, Succinimidyl | More complex structure; additional functionalization |
The unique combination of functionalities in 6-Maleimidohexanoic acid N-hydroxysuccinimide ester allows it to serve specific roles that other similar compounds cannot fulfill as effectively, particularly in targeted bioconjugation applications.
Irritant